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molecular formula C4H8Br2 B1593828 meso-2,3-Dibromobutane CAS No. 5780-13-2

meso-2,3-Dibromobutane

Cat. No. B1593828
M. Wt: 215.91 g/mol
InChI Key: BXXWFOGWXLJPPA-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713476B2

Procedure details

A solution of methyl 2-cyanoacetate (30 mL, 340 mmol) in DMF (26 mL) and DBU (112 mL, 748 mmol) was heated to 50° C. for 15 min and then cooled to −20° C. To this stirred solution was added dibromobutane 18. The internal temperature increased to 70° C. during the addition. The reaction was set aside to cool to rt before quenching with H2O (800 mL). The product was extracted with Et2O (3×300 mL). The ether layer was washed with 1N HCl (400 mL) and H2O (400 mL). The combined extracts were dried over magnesium sulfate, and concentrated to a crude oil that was distilled under high vacuum at 80° C. to yield the desired product in 58% yield.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].[CH2:8]1[CH2:18]CN2C(=NCCC2)[CH2:10][CH2:9]1.BrC(C(Br)C)C>CN(C=O)C>[C:1]([C:3]1([C:4]([O:6][CH3:7])=[O:5])[CH2:10][CH2:9][CH2:8][CH2:18]1)#[N:2]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
112 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)C(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature increased to 70° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
before quenching with H2O (800 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with Et2O (3×300 mL)
WASH
Type
WASH
Details
The ether layer was washed with 1N HCl (400 mL) and H2O (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil that
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum at 80° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCCC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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